molecular formula C13H8N4OS B2857019 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one CAS No. 318949-47-2

3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

Cat. No.: B2857019
CAS No.: 318949-47-2
M. Wt: 268.29
InChI Key: CIEWTJIZRHGZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a complex organic compound characterized by its unique structure, which includes a pyrazolyl group attached to a pyrimido[2,1-b][1,3]benzothiazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves multiple steps, starting with the construction of the pyrimido[2,1-b][1,3]benzothiazol-4-one core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzothiazoles and β-diketones. Subsequent introduction of the pyrazolyl group can be performed through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazolyl group and exhibit similar biological activities.

  • Benzothiazole derivatives: These compounds contain the benzothiazol-4-one core and are known for their diverse pharmacological effects.

Uniqueness: 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(1H-pyrazol-5-yl)pyrimido[2,1-b][1,3]benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4OS/c18-12-8(9-5-6-15-16-9)7-14-13-17(12)10-3-1-2-4-11(10)19-13/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEWTJIZRHGZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.